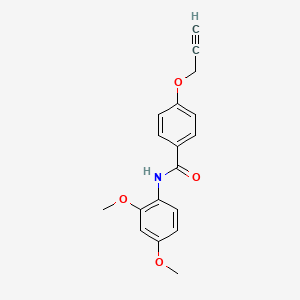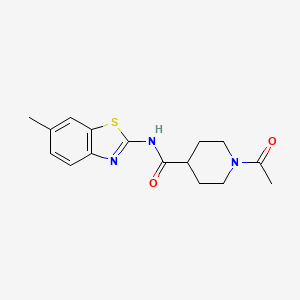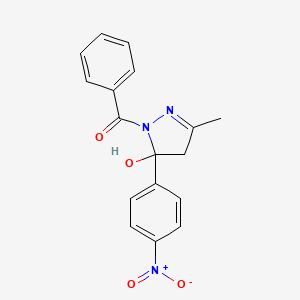![molecular formula C17H16FNO2 B5373738 N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5373738.png)
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as FLAP inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are a group of inflammatory mediators that are involved in various pathological conditions, including asthma, arthritis, and cardiovascular diseases. The discovery of FLAP inhibitors has opened up new avenues for the development of novel therapeutics for these diseases.
作用机制
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor works by inhibiting the biosynthesis of leukotrienes. Leukotrienes are produced by the oxidation of arachidonic acid through the 5-lipoxygenase pathway. This compound is a key protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase, which is then converted to leukotrienes. By inhibiting this compound, the production of leukotrienes is decreased, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects. It reduces the production of leukotrienes, which are potent inflammatory mediators. It also decreases the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, this compound inhibitor has been shown to improve endothelial function, reduce platelet aggregation, and decrease the expression of adhesion molecules, which are involved in the development of atherosclerosis.
实验室实验的优点和局限性
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of leukotrienes in various diseases. It is also easy to synthesize and purify, which makes it readily available for research purposes. However, this compound inhibitor has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.
未来方向
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor has opened up new avenues for the development of novel therapeutics for various diseases. Future research should focus on optimizing the pharmacokinetics and pharmacodynamics of this compound inhibitor to improve its efficacy and safety. Additionally, the development of new this compound inhibitors with improved solubility and bioavailability would be valuable for future research. Finally, the role of leukotrienes in various diseases should be further investigated to identify new therapeutic targets for the treatment of these diseases.
合成方法
The synthesis of N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor involves several steps. The first step is the preparation of 2-fluoroaniline, which is then reacted with 4-(2-methyl-2-propen-1-yl)oxybenzoic acid to form the desired product. The reaction is carried out under controlled conditions using various reagents and solvents. The final product is purified by column chromatography to obtain a high-purity product.
科学研究应用
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing inflammation and oxidative stress in animal models of asthma, arthritis, and atherosclerosis. It also has neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(2)11-21-14-9-7-13(8-10-14)17(20)19-16-6-4-3-5-15(16)18/h3-10H,1,11H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMKUTFLRSCDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)
![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)

![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5373688.png)
![1-methyl-6-propyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5373709.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5373719.png)
![1-(1-{[6-(2,5-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5373721.png)
![4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5373723.png)
![4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5373732.png)

![2-benzyl-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5373745.png)
![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373753.png)
![6-methyl-1-{3-[2-(4-morpholinylcarbonyl)-1-piperazinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5373762.png)